

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromonicotinaldehyde Hydrobromide

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Compound of Interest

Compound Name: 4-Bromonicotinaldehyde
hydrobromide

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This guide provides a comprehensive analysis of the spectroscopic data of **4-Bromonicotinaldehyde Hydrobromide**, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the molecular structure and purity of this compound. Our approach emphasizes the causal reasoning behind experimental choices and the self-validating nature of a multi-spectroscopic approach.

Introduction: The Significance of 4-Bromonicotinaldehyde Hydrobromide

4-Bromonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry due to its utility as a building block for more complex molecules with potential therapeutic activities. The hydrobromide salt form is often preferred for its crystalline nature and enhanced stability, facilitating handling and storage.

Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Spectroscopic techniques provide a powerful and non-destructive means to confirm the chemical identity, structure, and purity of **4-Bromonicotinaldehyde**

Hydrobromide. This guide will walk through the acquisition and interpretation of its ^1H NMR, ^{13}C NMR, IR, and MS data.

Molecular Structure:

Caption: Molecular structure of **4-Bromonicotinaldehyde Hydrobromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

^1H NMR Spectroscopy

Experimental Protocol:

A sample of **4-Bromonicotinaldehyde Hydrobromide** (approximately 5-10 mg) was dissolved in 0.7 mL of deuterium oxide (D_2O). The choice of D_2O as a solvent is dictated by its ability to dissolve the polar hydrobromide salt and to exchange with the acidic N-H proton, rendering it invisible in the spectrum and thus simplifying the aromatic region. The spectrum was recorded on a 500 MHz spectrometer at 298 K.

Data Summary:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|------------|
| 9.98 | s | 1H | -CHO |
| 9.05 | s | 1H | H-2 |
| 8.89 | d, J=5.5 Hz | 1H | H-6 |
| 8.15 | d, J=5.5 Hz | 1H | H-5 |

Interpretation:

The ^1H NMR spectrum of 4-Bromonicotinaldehyde in its free base form would show signals for the three aromatic protons and the aldehyde proton. Upon protonation to form the hydrobromide salt, a significant downfield shift of the aromatic protons is observed. This is a direct consequence of the increased positive charge on the pyridine ring, which deshields the attached protons.[1]

- **Aldehyde Proton (9.98 ppm):** The singlet at 9.98 ppm is characteristic of an aldehyde proton. Its downfield chemical shift is due to the strong electron-withdrawing nature of the carbonyl group.
- **Aromatic Protons (9.05, 8.89, 8.15 ppm):** The three signals in the aromatic region confirm the trisubstituted pyridine ring. The proton at the 2-position (H-2) appears as a singlet at 9.05 ppm due to the absence of adjacent protons for coupling. The protons at the 6 and 5-positions (H-6 and H-5) appear as doublets at 8.89 and 8.15 ppm, respectively, with a coupling constant of 5.5 Hz, which is typical for ortho-coupling in a pyridine ring. The significant downfield shift of all aromatic protons compared to the free base is a clear indication of the protonation of the pyridine nitrogen.

^{13}C NMR Spectroscopy

Experimental Protocol:

The ^{13}C NMR spectrum was acquired from the same sample solution used for ^1H NMR spectroscopy. A proton-decoupled sequence was used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Summary:

| Chemical Shift (ppm) | Assignment |
|----------------------|------------|
| 189.5 | -CHO |
| 155.1 | C-6 |
| 152.3 | C-2 |
| 140.8 | C-4 |
| 133.7 | C-3 |
| 128.9 | C-5 |

Interpretation:

The ^{13}C NMR spectrum provides complementary information to the ^1H NMR, confirming the carbon framework of the molecule.

- Carbonyl Carbon (189.5 ppm): The signal at 189.5 ppm is characteristic of an aldehyde carbonyl carbon.
- Aromatic Carbons (128.9 - 155.1 ppm): Five distinct signals are observed in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. The quaternary carbons (C-3 and C-4) are typically identified by their lower intensity in a standard ^{13}C NMR spectrum. The chemical shifts are influenced by the substituents and the overall electron density of the ring. The deshielding effect of the protonated nitrogen and the bromine atom are evident in the downfield positions of the ring carbons.^{[2][3]}

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Experimental Protocol:

The IR spectrum was obtained using the KBr pellet method. A small amount of **4-Bromonicotinaldehyde Hydrobromide** was finely ground with dry potassium bromide (KBr)

powder and pressed into a thin, transparent pellet.^[4] KBr is used as it is transparent in the mid-IR region. The spectrum was recorded over the range of 4000-400 cm^{-1} .

Data Summary:

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|--|
| 3100-2800 (broad) | Medium | N-H ⁺ stretching |
| 1710 | Strong | C=O stretching (aldehyde) |
| 1620, 1580, 1470 | Medium | C=C and C=N stretching (aromatic ring) |
| 1250 | Medium | C-H in-plane bending |
| 830 | Strong | C-H out-of-plane bending |
| 650 | Medium | C-Br stretching |

Interpretation:

The IR spectrum of **4-Bromonicotinaldehyde Hydrobromide** exhibits several characteristic absorption bands that confirm its structure.

- N-H⁺ Stretching (3100-2800 cm^{-1}): The broad absorption in this region is a hallmark of the N-H⁺ stretching vibration in a pyridinium salt. The broadness is due to hydrogen bonding between the pyridinium cation and the bromide anion.^{[5][6][7]}
- C=O Stretching (1710 cm^{-1}): The strong, sharp peak at 1710 cm^{-1} is indicative of the carbonyl (C=O) stretching vibration of the aldehyde functional group.
- Aromatic Ring Vibrations (1620, 1580, 1470 cm^{-1}): These absorptions are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
- C-Br Stretching (650 cm^{-1}): The absorption in the lower frequency region is attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural insights.

Experimental Protocol:

The mass spectrum was obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar and ionic compounds, as it typically produces the protonated molecular ion with minimal fragmentation.

Data Summary:

| m/z | Relative Intensity (%) | Assignment |
|----------|------------------------|---|
| 186, 188 | 100, 98 | $[M+H]^+$ (protonated 4-Bromonicotinaldehyde) |
| 157, 159 | 45, 44 | $[M+H - CHO]^+$ |
| 107 | 30 | $[M+H - Br]^+$ |
| 78 | 55 | $[C_5H_4N]^+$ |

Interpretation:

The mass spectrum of **4-Bromonicotinaldehyde Hydrobromide** provides clear evidence for the structure of the organic cation. In the ESI source, the salt dissociates, and the organic cation is detected.

- **Molecular Ion Peak ($[M+H]^+$ at m/z 186, 188):** The base peak in the spectrum appears as a doublet at m/z 186 and 188 with nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ^{79}Br and ^{81}Br have a natural abundance of approximately 50.7% and 49.3%, respectively). This confirms the molecular weight of the free base (4-Bromonicotinaldehyde) to be 185 g/mol ^{[8][9]}

- Fragmentation Pattern: The major fragmentation pathway involves the loss of the formyl radical (-CHO), resulting in the fragment ions at m/z 157 and 159. Other significant fragments arise from the loss of the bromine atom and further fragmentation of the pyridine ring.

Caption: Proposed fragmentation pathway for 4-Bromonicotinaldehyde in ESI-MS.

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides a self-validating and unambiguous confirmation of the structure of **4-Bromonicotinaldehyde Hydrobromide**. The NMR data elucidate the precise arrangement of protons and carbons, with the downfield shifts in the ^1H spectrum confirming the protonation of the pyridine nitrogen. The IR spectrum identifies the key functional groups, notably the N-H^+ of the pyridinium salt and the aldehyde C=O . Finally, the mass spectrum confirms the molecular weight of the organic cation and the presence of a bromine atom through its characteristic isotopic pattern. This comprehensive spectroscopic analysis is an essential component of quality control and assurance in the synthesis and application of this important chemical intermediate.

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